Silodosin-d6

Übersicht

Beschreibung

Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype . It is used to treat symptoms associated with benign prostatic hyperplasia (BPH) . Silodosin helps relax the muscles in the prostate and in the opening to the bladder, which may help increase the flow of urine or decrease the symptoms .

Synthesis Analysis

The synthesis of Silodosin is relatively complex and requires a multiple-step reaction sequence . The most challenging part of this synthesis is the preparation of optically active chiral amine intermediate 2, which imparts the optical activity to Silodosin and majorly contributes to its production cost . Another method for synthesizing Silodosin involves deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline, then carrying out an SN2 substitution reaction to obtain an imide, subsequently carrying out an N alkylation reaction to obtain a benzoate, then reducing carbonyl to obtain indoline, then carrying out a Vilsmeier reaction to obtain an aldehyde, then carrying out oximation and dehydration to obtain a nitrile, and by means of an amine obtained by a reaction with a hydrazine hydrate, carrying out resolution with L-tartaric acid to obtain a key Silodosin intermediate .Molecular Structure Analysis

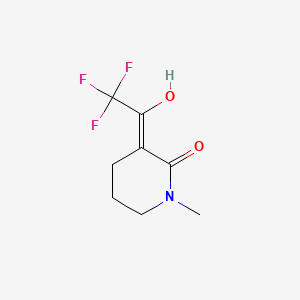

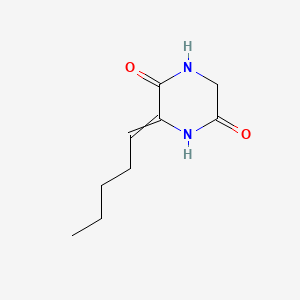

The molecular formula of Silodosin is C25H32F3N3O4 . The structure of Silodosin includes an indoline ring, a trifluoroethoxy group, and a carboxamide group .Chemical Reactions Analysis

Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia, and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .Physical And Chemical Properties Analysis

The molecular weight of Silodosin is 495.5345 . It is recommended to store Silodosin at a temperature between 59°F and 86°F (15°C and 30°C) .Wissenschaftliche Forschungsanwendungen

Behandlung von Symptomen des unteren Harntrakts (LUTS)

Silodosin wird gegenüber anderen α-Blockern für die Behandlung von Symptomen des unteren Harntrakts (LUTS) empfohlen, da es eine hohe α 1A-Uroselektivität aufweist . Es ist vorteilhaft bei der Verbesserung von nächtlichen Miktionsereignissen im Zusammenhang mit LUTS .

Behandlung der gutartigen Prostatahyperplasie (BPH)

Silodosin ist eines der Medikamente, die für die Behandlung von BPH zugelassen sind und sehr wirksam bei der Verbesserung von LUTS, aber auch von urodynamischen Parameterstörungen sind, die sekundär zu BPH auftreten . Es wirkt sich auf die Entspannung der Muskeln aus, die an der Detrusorobstruktion beteiligt sind, und verlängert somit die Notwendigkeit einer invasiven Operation bei Patienten .

Medikamentöse Expulsionstherapie bei distalen Harnleitersteinen

Silodosin hat in früheren prospektiven randomisierten Studien seine Wirksamkeit als medikamentöse Expulsionstherapie bei distalen Harnleitersteinen gezeigt . Bei Patienten mit distalen Harnleitersteinen ist eine Silodosin-Behandlung vorteilhaft, um die Zeit der Steinsexpulsion zu verkürzen, ohne die Steinsexpulsionsrate oder den Bedarf an Analgetika zu beeinflussen .

Behandlung von chronischer Prostatitis/chronischem Beckenbodenschmerzsyndrom (CP/CPPS)

Silodosin hat sich bei der Behandlung von chronischer Prostatitis/chronischem Beckenbodenschmerzsyndrom (CP/CPPS) als vorteilhaft erwiesen .

Behandlung der überaktiven Blase/akuten Harnverhaltung (AUR)

Silodosin hat vielversprechende Ergebnisse gezeigt, die die Wahrscheinlichkeit eines erfolgreichen Versuchs ohne Katheter bei Patienten mit AUR und solchen, die Antihypertensiva einnehmen, erhöhen .

Behandlung der vorzeitigen Ejakulation (PE)

Es gab signifikante Verbesserungen der intravaginalen Ejakulationslatenzzeit, der Lebensqualitätswerte und eine Abnahme des PE-Profils bei Patienten mit PE, die mit Silodosin behandelt wurden

Wirkmechanismus

Target of Action

Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .

Mode of Action

By blocking the alpha-1A adrenoceptor signaling pathway, this compound promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, this compound targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .

Biochemical Pathways

This compound affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .

Pharmacokinetics

It’s known that this compound is administered orally .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .

Action Environment

For instance, the presence of other medications can interact with this compound, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .

Safety and Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . The major adverse event associated with Silodosin treatment is abnormal ejaculation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It is recommended to take Silodosin only as directed by your doctor . If you cannot swallow a capsule whole, open it and mix the medicine with applesauce .

Biochemische Analyse

Biochemical Properties

Silodosin-d6, like its parent compound Silodosin, binds to the α 1A subtype of α1-adrenergic receptors with high affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By binding to these receptors, this compound can influence biochemical reactions in these tissues.

Cellular Effects

This compound’s primary cellular effect is the relaxation of smooth muscle in the lower urinary tract, which can alleviate symptoms of BPH . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to α 1A -adrenoceptors . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Dosage Effects in Animal Models

In animal models, Silodosin has shown efficacy as a medical expulsive therapy for distal ureteral stones

Metabolic Pathways

Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The main metabolite of Silodosin is a glucuronide conjugate .

Transport and Distribution

Silodosin has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . It is almost completely excreted in the form of metabolites, with 33.5% via the urine and 54.9% via the feces .

Subcellular Localization

Silodosin is known to bind to α 1A -adrenoceptors, which are located on smooth muscle cells in the bladder neck, prostate, and prostatic urethra .

Eigenschaften

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JBAXCKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678731 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1051374-52-7 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

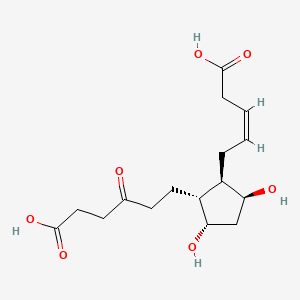

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

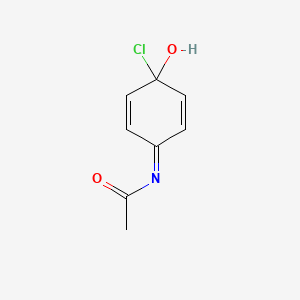

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)